An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest in medicinal chemistry, offers a unique scaffold for the synthesis of complex molecular architectures. Its structure, featuring a primary alcohol and two orthogonally protected amines—one with a tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Cbz) group—provides chemists with a versatile tool for stereoselective synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route derived from D-serine, and its applications, particularly in the realm of peptide synthesis and as a crucial intermediate for pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules and peptidomimetics, the strategic use of protecting groups is paramount. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate (Figure 1) emerges as a preeminent chiral building block due to the presence of two distinct and orthogonally cleavable amine protecting groups: the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality allows for the selective deprotection and subsequent functionalization of one amine in the presence of the other, a critical capability for the sequential construction of asymmetric molecules.[1] The inherent chirality, derived from D-serine, provides a fixed stereocenter, which is often a prerequisite for achieving desired pharmacological activity and minimizing off-target effects in drug candidates.[2]
Physicochemical and Computed Properties
While extensive experimental data for this specific intermediate is not widely published, its key properties can be summarized from supplier information and computational models. These properties are essential for designing reaction conditions, purification protocols, and for storage.
| Property | Value | Source |
| CAS Number | 1263045-28-8 | J&K Scientific[1] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | PubChem[3] |
| Molecular Weight | 324.37 g/mol | PubChem[3] |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | PubChem[3] |
| Appearance | White powder (for related compounds) | BuyersGuideChem[4] |
| XLogP3 (Computed) | 1.5 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 5 | PubChem[3] |
Synthesis and Purification: A Plausible Route from D-Serine
The synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate can be strategically designed starting from the readily available chiral precursor, D-serine. The synthetic pathway involves the protection of the amine and carboxylic acid functionalities, followed by reduction and subsequent protection of the newly formed amine. The following protocol is a representative, plausible method based on established organic chemistry transformations for similar molecules.[2][5]
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-D-Serine
-
To a stirred solution of D-serine (1 eq.) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-serine.
Step 2: Synthesis of N-Boc-D-Serine Methyl Ester
-
Dissolve N-Boc-D-serine (1 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
Step 3: Synthesis of (R)-2-(Boc-amino)-3-hydroxypropan-1-amine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-D-serine methyl ester (1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solids and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol, which can be used in the next step without further purification.
Step 4: Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
-
Dissolve the crude (R)-2-(Boc-amino)-3-hydroxypropan-1-amine (1 eq.) in a mixture of THF and water (2:1) at 0 °C.
-
Add sodium bicarbonate (2 eq.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq.).[6]
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-18 hours.[6]
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are the primary tools for the structural elucidation of this molecule. The expected signals are as follows:
-
1H NMR:
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Aromatic protons of the Cbz group (multiplet, ~7.3 ppm).
-
A singlet for the benzylic CH₂ of the Cbz group (~5.1 ppm).
-
Signals for the CH and CH₂ protons of the propanol backbone (multiplets).
-
A singlet for the nine protons of the Boc group (~1.4 ppm).
-
Broad signals for the NH and OH protons, which are exchangeable with D₂O.
-
-
13C NMR:
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Carbonyl carbons of the Boc and Cbz groups (~156 ppm).
-
Aromatic carbons of the Cbz group (~127-136 ppm).
-
The quaternary carbon of the Boc group (~80 ppm).
-
The benzylic carbon of the Cbz group (~67 ppm).
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Carbons of the propanol backbone.
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The methyl carbons of the Boc group (~28 ppm).
-
For comparative purposes, the dicyclohexylammonium salt of the corresponding L-diaminopropionic acid, Boc-L-Dap(Z)-OH·DCHA, is reported to be a white powder.[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamates (~1700-1680 cm⁻¹), and aromatic C-H stretches.
-
Mass Spectrometry: The exact mass can be determined by high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be at m/z 325.1707.
Applications in Drug Discovery and Development
The primary utility of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate lies in its role as a versatile chiral intermediate for the synthesis of complex molecules with potential therapeutic applications.
Chiral Building Block for Asymmetric Synthesis
The fixed (R)-stereochemistry at the C2 position of the propane backbone makes this compound an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals. Its bifunctional nature allows for its incorporation into larger molecules where stereochemistry is critical for biological activity.[]
Intermediate in Peptide and Peptidomimetic Synthesis
The orthogonally protected amino groups are ideal for the synthesis of modified peptides and peptidomimetics. For instance, the Cbz group can be selectively removed via hydrogenolysis, allowing for peptide bond formation at the N1 position. Subsequently, the Boc group can be removed under acidic conditions for further modification at the N2 position. This controlled, stepwise functionalization is crucial in constructing complex peptide-like structures.[1]
Synthesis of Bioactive Molecules
Derivatives of 2,3-diaminopropanol are found in a variety of bioactive natural products and synthetic compounds. A structurally similar intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, has been patented as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[8] This highlights the potential of the title compound in accessing analogous therapeutic agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a strategically designed chiral building block with significant potential in synthetic organic chemistry. The orthogonal nature of its Boc and Cbz protecting groups, combined with its inherent chirality, provides a powerful platform for the efficient and controlled synthesis of complex, enantiomerically pure molecules. While detailed experimental data is sparse, its structural features and the known reactivity of its constituent functional groups firmly establish its utility for researchers in drug discovery and development. As the demand for stereochemically defined therapeutics continues to grow, the importance of such versatile chiral intermediates is set to increase.
References
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